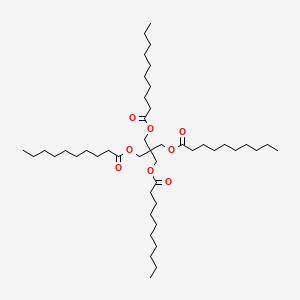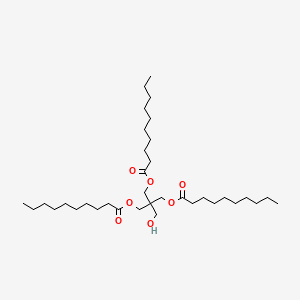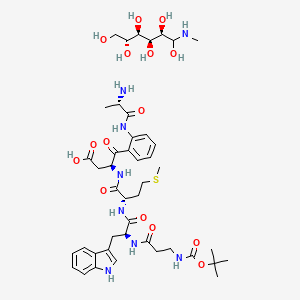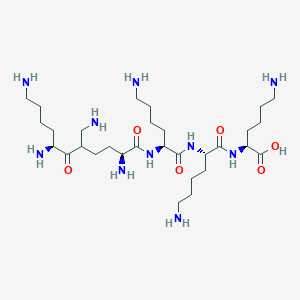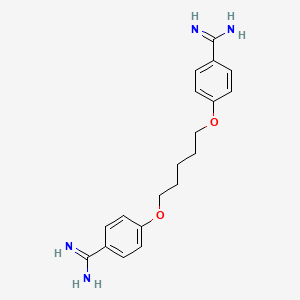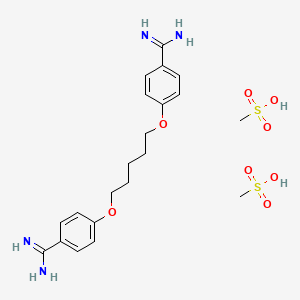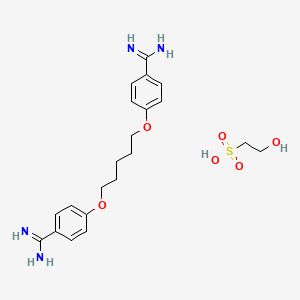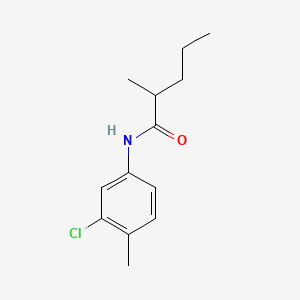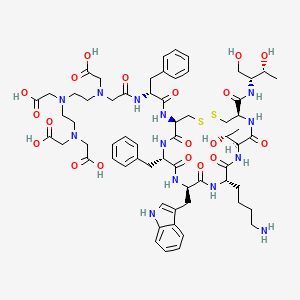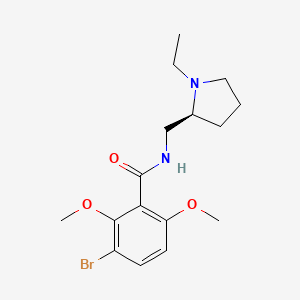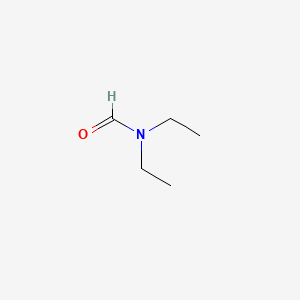
N,N-Diethylformamide
Vue d'ensemble
Description
N,N-Diethylformamide (DEF) is an organic compound with the formula C5H11NO . It is structurally related to formamide, having two ethyl groups in place of the two hydrogens . It is used in place of the related dimethylformamide for niche applications .
Synthesis Analysis
Diethylformamide may be prepared industrially by combining diethylamine and methyl formate at atmospheric pressure .
Molecular Structure Analysis
The molecular structure of N,N-Diethylformamide is represented by the linear formula: HCON(C2H5)2 . Its molecular weight is 101.15 .
Chemical Reactions Analysis
N,N-Diethylformamide can react as an electrophile or a nucleophile and also act as a source of several key intermediates and take a role in reactions as a dehydrating agent, as a reducing agent .
Physical And Chemical Properties Analysis
N,N-Diethylformamide is a colorless transparent liquid . It has a refractive index of n20/D 1.434 (lit.) and a boiling point of 176-177 °C (lit.) . Its density is 0.908 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis of Metal-Organic Frameworks (MOFs)
N,N-Diethylformamide is utilized in the synthesis of MOFs, which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and potential applications in gas storage, separation, and catalysis .
Preparation of Diethyltrifluoromethylamine
This compound is used in the preparation of diethyltrifluoromethylamine, a chemical with potential applications in pharmaceuticals and agrochemicals as a building block .
Solvent for Porous Zinc Oxide Particles
N,N-Diethylformamide acts as a solvent in the preparation of porous cubic-shaped zinc oxide particles, which have applications in sensors, photocatalysts, and as an antibacterial material .
Synthesis of Quinazoline Derivatives
It is involved in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which are compounds with potential applications in medicinal chemistry due to their biological activities .
Metal–Organic Framework (MOF) Conversion Cascades
The compound induces conversion cascades within MOFs, leading to structural transformations that can be harnessed for various applications such as drug delivery systems and chemical sensors .
Luminescent Mesoporous Metal-Organic Frameworks
N,N-Diethylformamide is used in the synthesis of luminescent mesoporous MOFs that have potential applications in light-emitting devices and as sensors due to their luminescent properties .
Safety and Hazards
N,N-Dimethylformamide is considered hazardous. It can harm the eyes, skin, lungs, liver, and heart . It is flammable and can cause serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness. It may damage the unborn child and may cause cancer. It is harmful in contact with skin or if inhaled .
Orientations Futures
The European Commission has published a regulation restricting N,N-dimethylformamide (DMF) – an aprotic solvent used in many industrial applications in the EU. This decision follows the proposal of the Italian authorities and the opinion of ECHA’s scientific committees. The restriction starts applying from 12 December 2023 .
Mécanisme D'action
Target of Action
N,N-Diethylformamide (DEF) is primarily used as an industrial solvent . It has been claimed to have HIV protease inhibitory action , suggesting that it may interact with the HIV protease enzyme, which is crucial for the life cycle of the HIV virus .
Mode of Action
As a solvent, def likely interacts with its targets by dissolving or suspending them during chemical transformations . When acting as an HIV protease inhibitor, DEF would theoretically bind to the active site of the HIV protease enzyme, preventing it from cleaving polyprotein precursors, a necessary step in the replication of the virus .
Biochemical Pathways
Given its use as a solvent in chemical reactions, it can be inferred that def may be involved in various biochemical reactions where it acts as a medium for the reaction to occur . In the context of HIV protease inhibition, DEF would affect the viral replication pathway of HIV .
Result of Action
The result of DEF’s action largely depends on its application. As a solvent, DEF facilitates chemical reactions by dissolving or suspending reactants . When used as an HIV protease inhibitor, DEF could potentially inhibit the replication of the HIV virus, thereby reducing viral load and slowing disease progression .
Propriétés
IUPAC Name |
N,N-diethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKHGWARZSWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020463 | |
| Record name | Diethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | N,N-Diethylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8383 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Diethylformamide | |
CAS RN |
617-84-5 | |
| Record name | Diethylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIETHYLFORMAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4BLP8BN9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N,N-Diethylformamide?
A1: The molecular formula of N,N-Diethylformamide is C5H11NO, and its molecular weight is 101.15 g/mol.
Q2: Are there any studies on the vibrational spectra of N,N-Diethylformamide?
A2: Yes, Raman and infrared spectra, along with Raman polarization measurements, have been conducted on N,N-Diethylformamide. These studies also performed a normal coordinate analysis using a modified valence force field to make unambiguous vibrational assignments. []
Q3: Can N,N-Diethylformamide be used in the synthesis of porous metal-organic frameworks incorporating magnesium?
A4: Yes, N,N-Diethylformamide has been successfully used in the synthesis of Mg3(NDC)3(DEF)4, the first reported porous metal-organic framework containing magnesium ions. The compound demonstrates a framework analogous to a similar structure incorporating zinc ions. [, ]
Q4: What role does N,N-Diethylformamide play in the synthesis of N,N-diethylformamide from CO2, H2, and diethylamine using a ruthenium silica hybrid aerogel catalyst?
A5: N,N-Diethylformamide serves as both a reactant and a solvent in this reaction. The mesoporous ruthenium silica hybrid aerogel catalyst demonstrates high activity and 100% selectivity for N,N-diethylformamide formation. []
Q5: How does the presence of N,N-Diethylformamide affect the CO2 sorption properties of the 3D In-MOF (Et2NH2)[In(2,6-NDC)2]·2H2O·DEF?
A6: In this In-MOF structure, N,N-Diethylformamide acts as a guest molecule within the framework. The evacuated framework demonstrates significant CO2 sorption capacity, and DFT calculations reveal that the binding energies for CO2 adsorption are influenced by the micropore dimensions. []
Q6: Can you describe the interaction of molybdenum pentachloride with N,N-Diethylformamide?
A7: The reaction of MoCl5 with N,N-Diethylformamide in a 1:2 molar ratio results in the formation of the chloroiminium salt [ClCH=NEt(2)][Mo(O)Cl(4){O=C(H)NEt(2)}]. This reaction highlights the reactivity of N,N-Diethylformamide with metal halides. []
Q7: How does N,N-Diethylformamide participate in reactions with organostannyl compounds?
A8: Research shows that the reaction of trimethylstannyldiethylamine with chloral yields N,N-Diethylformamide and trimethylstannyltrichloromethide. This reaction exemplifies the potential of organostannyl compounds to generate N,N-Diethylformamide as a product. []
Q8: Can N,N-Diethylformamide act as a ligand in coordination polymers?
A9: Yes, N,N-Diethylformamide can act as a coordinating solvent molecule in the formation of coordination polymers. In the layered coordination polymer UZAR-S12, lattice and coordinated N,N-Dimethylformamide can be reversibly exchanged with N,N-Diethylformamide, leading to an expansion of the framework. []
Q9: How does N,N-Diethylformamide affect the structure of lanthanide coordination polymers?
A10: N,N-Diethylformamide plays a role as a coordinating solvent in the crystallization of lanthanide coordination polymers. In a series of lanthanide compounds based on the H4bcpb ligand, N,N-Diethylformamide occupies coordination sites on the lanthanide ions. []
Q10: What is the enthalpy of formation of MOF-5 from zinc oxide, 1,4-benzenedicarboxylic acid, and N,N-Diethylformamide?
A11: The enthalpy of formation of MOF-5 containing occluded N,N-Diethylformamide is reported as 78.64 ± 2.95 kJ· for the as-made form. This study provided the first experimental thermodynamic analysis of a metal-organic framework. []
Q11: Has the solubility of CO2 in Brønsted acidic ionic liquids derived from N,N-Diethylformamide been investigated?
A12: Yes, researchers have investigated CO2 solubilities in Brønsted acidic ionic liquids created by neutralizing N,N-Diethylformamide with trifluoroacetic acid. Findings indicate that CO2 solubility is influenced by the cation's molecular structure and increases with molar volume. The study also examined the thermodynamic properties of CO2 solvation in these ionic liquids. []
Q12: What is known about the hepatotoxic action of N,N-Diethylformamide in humans?
A13: While N,N-Diethylformamide itself has been found to be inactive against certain tumor models, its close relative N-Methylformamide exhibits hepatotoxic effects in humans. This finding underscores the potential for structural analogs of N,N-Diethylformamide to exhibit toxicity. []
Q13: How is N,N-Diethylformamide metabolized in rat liver microsomes?
A14: Studies using rat liver microsomes demonstrate that N,N-Diethylformamide undergoes P450-dependent oxidative deethylation, producing acetaldehyde and monoethylformamide. P4502E1 appears to play a significant role in this metabolic pathway. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

